"N-(2-Bromo-5-fluorophenyl)acetamide" chemical properties
"N-(2-Bromo-5-fluorophenyl)acetamide" chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(2-Bromo-5-fluorophenyl)acetamide, a key halogenated aromatic intermediate. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic building blocks. We will delve into its physicochemical characteristics, a detailed synthesis protocol, predictive spectroscopic analysis, and its significant role in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the inherent reactivity of the molecule are emphasized to provide actionable, field-proven insights.
Compound Identification and Physicochemical Properties
N-(2-Bromo-5-fluorophenyl)acetamide is a polysubstituted aromatic compound featuring an acetamide group, a bromine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.
The core structure consists of a phenyl ring substituted at position 1 with an acetamide group, at position 2 with a bromine atom, and at position 5 with a fluorine atom.
| Identifier | Data | Reference |
| IUPAC Name | N-(2-Bromo-5-fluorophenyl)acetamide | |
| CAS Number | 1009-06-9 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [3] |
| Molecular Weight | 232.05 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
| Storage | Room temperature, in a sealed, dry container | [3] |
Synthesis Methodology: N-Acetylation of 2-Bromo-5-fluoroaniline
The most direct and industrially scalable synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline. This reaction is a cornerstone of amide synthesis and relies on the nucleophilic attack of the primary amine onto an activated acetyl source.
Expertise & Causality: The choice of acetylating agent and base is critical for optimizing yield and purity. Acetic anhydride is often preferred for its reactivity and the fact that the byproduct, acetic acid, is easily removed. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the acid generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline, which would render it non-nucleophilic. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment.
Experimental Protocol
Materials:
-
2-Bromo-5-fluoroaniline
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove unreacted TEA and aniline.
-
Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid.
-
Workup - Final Wash: Wash the organic layer with brine to remove residual water.
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Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(2-Bromo-5-fluorophenyl)acetamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide.
Spectroscopic Characterization (Predictive Analysis)
While direct experimental spectra for this specific isomer are not widely published, a robust and reliable characterization profile can be predicted based on the known effects of its constituent functional groups and data from close structural isomers.[4][5][6]
¹H NMR Spectroscopy
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Amide Proton (N-H): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.
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Aromatic Protons (Ar-H): Three protons are present on the aromatic ring, and their signals will be complex due to both H-H and H-F coupling.
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H6 (ortho to Br): Expected around δ 8.2-8.4 ppm. It will appear as a doublet of doublets (dd) due to coupling with H4 (meta, J ≈ 3 Hz) and H3 (ortho, J ≈ 9 Hz).
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H4 (ortho to F): Expected around δ 7.1-7.3 ppm. It will appear as a doublet of doublets of triplets (ddt) or a complex multiplet due to coupling to H3 (ortho, J ≈ 9 Hz), F (ortho, J ≈ 9 Hz), and H6 (meta, J ≈ 3 Hz).
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H3 (meta to Br, F): Expected around δ 6.9-7.1 ppm. It will appear as a doublet of triplets (dt) or multiplet due to coupling with H4 (ortho, J ≈ 9 Hz) and F (meta, J ≈ 5-6 Hz).
-
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm, integrating to 3H.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): Expected in the δ 168-170 ppm region.
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Aromatic Carbons (Ar-C):
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C1 (C-N): ~δ 137-139 ppm.
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C5 (C-F): ~δ 158-162 ppm (large downfield shift) with a large ¹JCF coupling constant (~240-250 Hz).
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C2 (C-Br): ~δ 115-118 ppm.
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Other aromatic carbons (C3, C4, C6) are expected between δ 110-130 ppm, with their exact shifts and C-F coupling constants (²JCF, ³JCF) confirming their positions.
-
-
Methyl Carbon (-CH₃): Expected around δ 24-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.
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C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ (Ar-H) and just below 3000 cm⁻¹ (CH₃).
-
C=O Stretch (Amide I Band): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II Band): A strong peak around 1530-1550 cm⁻¹.
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C-F Stretch: A strong, sharp peak in the fingerprint region, typically around 1200-1250 cm⁻¹.
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C-Br Stretch: A peak in the lower frequency fingerprint region, typically 550-650 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a distinct molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z = 231 and m/z = 233. This isotopic pattern is a definitive marker for the presence of a single bromine atom.
-
Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage of the carbonyl group, resulting in the loss of a ketene molecule (CH₂=C=O) to give an intense fragment corresponding to the [M-42]⁺ ion. Another common fragmentation is the cleavage of the C(O)-N bond, leading to the formation of an acetyl cation [CH₃CO]⁺ at m/z = 43.
Chemical Reactivity and Applications
The synthetic utility of N-(2-Bromo-5-fluorophenyl)acetamide stems from the orthogonal reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while retaining the fluorine atom, which is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[7][8][9] It allows for the coupling of the aryl bromide with a variety of organoboron compounds (boronic acids or esters).
Trustworthiness through Self-Validation: The success of a Suzuki coupling is validated by the disappearance of the starting material and the appearance of a new, less polar product on TLC. The final structure is unequivocally confirmed by NMR (disappearance of the complex aromatic splitting pattern of the starting material and appearance of new aromatic signals from the coupling partner) and Mass Spectrometry (a molecular ion corresponding to the expected product mass).
Representative Reaction: N-(2-Bromo-5-fluorophenyl)acetamide + Arylboronic Acid → N-(2-Aryl-5-fluorophenyl)acetamide
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-Bromo-5-fluorophenyl)acetamide is not universally available, data from closely related isomers like N-(2-bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) provides a strong basis for hazard assessment.[4][10]
-
Potential Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat is mandatory.
-
-
Engineering Controls: All handling of this solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Firefighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[11]
Conclusion
N-(2-Bromo-5-fluorophenyl)acetamide is a strategically important chemical intermediate whose value lies in its well-defined structure and predictable, selective reactivity. The presence of orthogonally reactive bromo and fluoro substituents makes it an ideal building block for complex molecule synthesis, particularly in the pharmaceutical industry for the development of kinase inhibitors and other bioactive compounds.[3] A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]
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PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. [Link]
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NIST. Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. [Link]
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ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]
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IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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